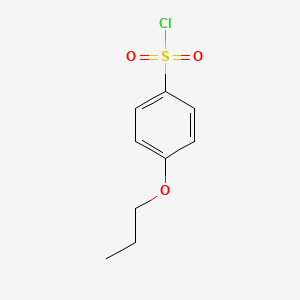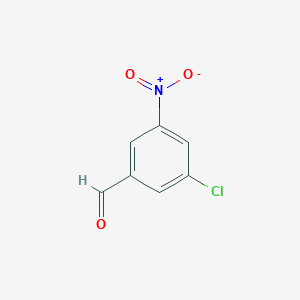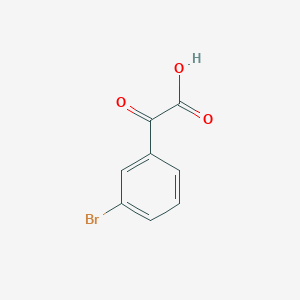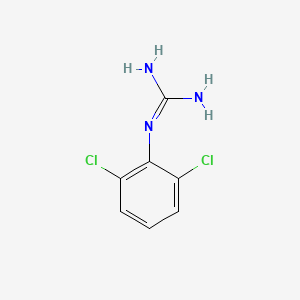
Malachite Green D5 Picrate
Descripción general
Descripción
Malachite Green D5 Picrate is an isotopically labeled analog of the triphenylmethane dye, malachite green. It is primarily used as an internal standard for the quantification of malachite green in various products, especially in aquaculture. This compound is known for its vibrant green color and is used in various analytical and research applications .
Mecanismo De Acción
Target of Action
Malachite Green D5 Picrate is a dye that belongs to the group of triarylmethane dyes . It is used as an anti-cancer agent and has been shown to be effective against leukemia, lymphoma, breast cancer, and other cancers . In the fluorogen activating protein tool, this compound binds a specific fluorogen activating protein to become highly fluorescent .
Mode of Action
The interaction of this compound with its targets results in a high degree of fluorescence . This fluorescence can be used to track the movement and interaction of the fluorogen activating protein, providing valuable information about cellular processes .
Biochemical Pathways
This compound affects the pathways related to the fluorogen activating protein .
Pharmacokinetics
This compound may be used as an internal standard for the quantification of malachite green in aquaculture products using liquid chromatography coupled to mass spectrometry operated in positive electrospray ionization mode (ESI +) and equipped with multiple reaction monitoring mode (MRM)
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to bind to the fluorogen activating protein and become highly fluorescent . This allows for the tracking of cellular processes and may contribute to its anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s fluorescence can be affected by the pH and temperature of its environment . Additionally, the compound must be handled and stored carefully to prevent degradation .
Análisis Bioquímico
Biochemical Properties
Malachite Green D5 Picrate plays a significant role in biochemical reactions, particularly in the detection and quantification of malachite green residues. It interacts with various enzymes and proteins, facilitating the identification and measurement of malachite green in complex biological matrices. The compound is often used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, where it helps in achieving accurate and reliable results .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cellular components involved in signaling pathways, gene expression, and metabolism. Studies have demonstrated that malachite green, and by extension this compound, can induce changes in cell signaling pathways, leading to alterations in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in cellular functions. For instance, malachite green has been shown to interact with cytochrome P450 enzymes, affecting their activity and leading to alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that malachite green can degrade over time, leading to changes in its efficacy and potential toxicity. These temporal effects are essential considerations in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects. Studies have reported threshold effects, where specific dosages result in significant changes in cellular and physiological functions. High doses of malachite green have been associated with toxic effects, including damage to vital organs and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination. The compound undergoes a series of reactions, including N-demethylation and oxidation, leading to the formation of metabolites such as leucomalachite green. These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular components, affecting its overall distribution. Studies have shown that malachite green can accumulate in certain tissues, leading to localized effects and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of malachite green is essential for elucidating its mechanisms of action and potential effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malachite Green D5 Picrate involves the isotopic labeling of malachite green with deuterium. The process typically includes the reaction of bis-(4-dimethylaminophenyl)-phenyl-d5-carbenium with picric acid under controlled conditions. The reaction is carried out in a solvent such as acetone, and the product is purified using techniques like liquid chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced under strict quality control measures to meet analytical standards .
Análisis De Reacciones Químicas
Types of Reactions
Malachite Green D5 Picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of malachite green.
Reduction: Leuco-malachite green.
Substitution: Substituted malachite green derivatives.
Aplicaciones Científicas De Investigación
Malachite Green D5 Picrate is widely used in scientific research due to its unique properties:
Chemistry: Used as an internal standard in liquid chromatography and mass spectrometry for the quantification of malachite green.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential anti-cancer properties, particularly against leukemia and lymphoma.
Industry: Used in environmental testing and analysis of aquaculture products
Comparación Con Compuestos Similares
Similar Compounds
Crystal Violet: Another triphenylmethane dye with similar staining properties.
Leuco-Malachite Green: The reduced form of malachite green, used in similar applications.
Methyl Green: A related dye used in histology and cytology.
Uniqueness
Malachite Green D5 Picrate is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise quantification in analytical applications. Its use as an internal standard sets it apart from other similar compounds .
Propiedades
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSJDRORUIJJI-AYVDECCJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583569 | |
| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258668-21-1 | |
| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1258668-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)








